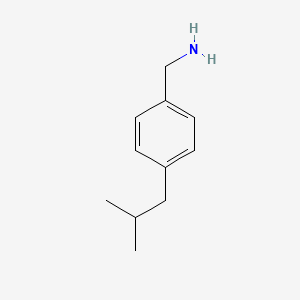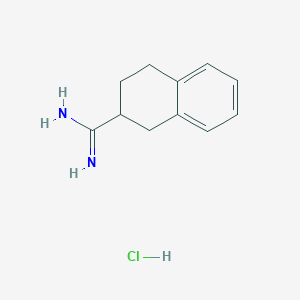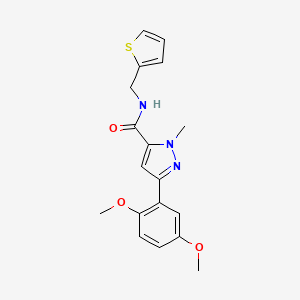
(4-Isobutylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Isobutylphenyl)methanamine” is a chemical compound with the formula C11H17N . It is a derivative of propionic acid .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the electrocarboxylation of organic halides . This process involves the use of electrochemical techniques and ionic liquids, allowing CO2 to be used as a C1-organic building block . The electrocarboxylation reaction is considered environmentally friendly and efficient .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringN/C(C1=CC=C(CC(C)C)C=C1)=N\O . The InChI representation is 1S/C11H16N2O/c1-8(2)7-9-3-5-10(6-4-9)11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) .
Scientific Research Applications
Environmental Applications and Concerns
Biological Hydrogen Methanation : Research on biological hydrogen methanation examines using surplus energy from renewable sources to produce natural gas, which could be relevant for the energy sector. This process involves electrolysis followed by the Sabatier reaction, highlighting a potential environmental application for similar chemical processes (Lecker et al., 2017).
Environmental Fate of Alkylphenols : The study on alkylphenols and their ethoxylates discusses their widespread use, environmental persistence, and potential endocrine-disrupting effects. This research underlines the importance of understanding the environmental impact and degradation pathways of chemical compounds (Ying et al., 2002).
Pharmacological Insights
Methamphetamine Neurotoxicity and Behavior : A body of research focuses on methamphetamine, examining its neurotoxic effects and impact on human behavior, which provides a framework for studying the pharmacology and toxicology of psychoactive substances (Logan, 2002).
Melatonin in Plant Science : Studies on melatonin in plants demonstrate its growth-stimulating properties and potential applications in agriculture, highlighting how compounds can have diverse roles across biological systems (Nawaz et al., 2016).
Clinical and Therapeutic Research
- Sibutramine and Obesity Management : Research on sibutramine, a weight management agent, reveals insights into the clinical application and pharmacology of compounds designed to treat obesity, providing a model for the development and assessment of therapeutic agents (McNeely & Goa, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (4-Isobutylphenyl)methanamine, also known as Methenamine, is the urinary tract. It is used as an antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The conversion of methenamine to formaldehyde in acidic environments is a key step in its mechanism of action .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics. Substantial unidirectional inversion of the R-(−) to the S-(+) enantiomer occurs . The absorption of ibuprofen is rapid and complete when given orally. The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin .
Result of Action
The result of the action of this compound is the prevention and treatment of urinary tract infections. Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Action Environment
The action of this compound is influenced by the pH of the environmentIn a more acidic environment (ph<6), methenamine is hydrolyzed to formaldehyde, which is highly bactericidal .
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOAKBQTSJLRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667906-61-8 |
Source


|
| Record name | 1-[4-(2-methylpropyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)



![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)



![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)
![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)
